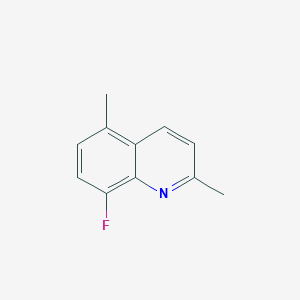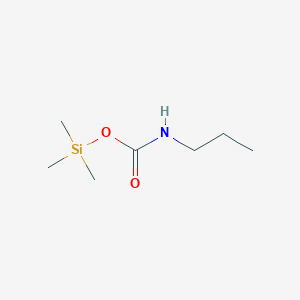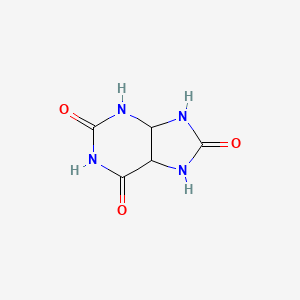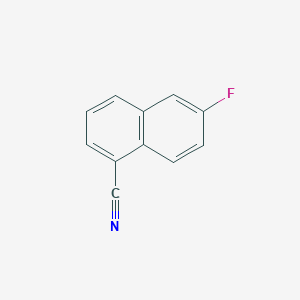
(1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative with a pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Boronic Acid Formation: The pyrazole derivative is reacted with a boronic acid precursor under conditions that facilitate the formation of the boronic acid group. This often involves the use of a palladium catalyst and a base in an inert atmosphere.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include continuous flow reactions and automated purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the boronic acid group.
Substitution: Various substituted pyrazole derivatives, depending on the reactants used.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Key intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Bioconjugation: Used in the development of bioconjugates for imaging and therapeutic purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Utilized in the development of diagnostic tools.
Industry:
Materials Science: Used in the synthesis of advanced materials with specific properties.
Chemical Sensors: Incorporated into sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of (1-(2-Amino-2-oxoethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The pyrazole ring may also contribute to binding interactions with biological targets.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative, commonly used in organic synthesis.
(1H-Pyrazol-4-yl)boronic Acid: Lacks the amino-oxoethyl group, making it less versatile in certain applications.
Uniqueness:
Functional Groups: The presence of both the amino-oxoethyl group and the boronic acid group provides unique reactivity and binding properties.
Applications: Its combination of functional groups makes it particularly useful in medicinal chemistry and materials science, where multifunctional compounds are often required.
Properties
Molecular Formula |
C5H8BN3O3 |
|---|---|
Molecular Weight |
168.95 g/mol |
IUPAC Name |
[1-(2-amino-2-oxoethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H8BN3O3/c7-5(10)3-9-2-4(1-8-9)6(11)12/h1-2,11-12H,3H2,(H2,7,10) |
InChI Key |
SQXHCAGQPLMTSM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CC(=O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)





